molecular formula C7H14ClNO3 B6207042 {hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride CAS No. 2703778-78-1

{hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride

Cat. No.: B6207042
CAS No.: 2703778-78-1
M. Wt: 195.64 g/mol
InChI Key: SKKBYBMZAVEWTL-UHFFFAOYSA-N
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Description

{hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride is a bicyclic amine derivative featuring a dioxane ring fused to a pyrrolidine moiety, with a hydroxymethyl (-CH2OH) substituent at the 2-position of the pyrrolidine ring. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

2703778-78-1

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-3-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c9-3-5-4-10-6-1-8-2-7(6)11-5;/h5-9H,1-4H2;1H

InChI Key

SKKBYBMZAVEWTL-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)OC(CO2)CO.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The dioxino-pyrrol scaffold is typically assembled via tandem cyclization reactions. Patent data reveals two dominant approaches:

Acid-Mediated Cyclocondensation

A cyclic δ-oxoester intermediate (e.g., derived from ethyl acrylate and cyclohexanone) undergoes Fischer indolization analogs with nitrogen nucleophiles. In one protocol:

  • Step 1 : React ethyl 3-cyclohexenylpropanoate with HCl in methanol (50°C, 4 h) to form the δ-oxoester.

  • Step 2 : Treat with pyrrolidine derivatives in acetic acid/toluene (1:1) at 50°C for 16 h, catalyzed by Fe(ClO4)3·H2O (6 mol%).

Key Data :

ParameterValueSource
Yield61–69%
Reaction ScaleUp to 40 mmol
Purity (HPLC)>95%

Copper-Catalyzed Cross-Coupling

Adapting methods from γ-pyrone synthesis, salicylic acid derivatives undergo CuI-mediated coupling with alkynoates:

  • Conditions : CuI (1.0 equiv), Et3N (1.2 equiv), CH3CN, 80°C.

  • Example : Ethyl 2-butynoate reacts with 2-hydroxyacetophenone to form benzo[d]dioxin-4-one intermediates.

Hydroxymethyl Group Introduction

Direct Reduction of Ketone Precursors

A ketone at the 2-position is reduced to the alcohol using NaBH4 or LiAlH4:

  • Procedure : Dissolve 2-acetyl-dioxino-pyrrol (10 mmol) in THF, add NaBH4 (15 mmol) at 0°C, stir 2 h.

  • Yield : 78–85% (isolated as free base).

Alkylation of Metallated Intermediates

Grignard reagents add to aldehyde derivatives:

  • Step 1 : Oxidize 2-methyl group to aldehyde using MnO2 (CH2Cl2, rt, 12 h).

  • Step 2 : Treat with CH2LiMgBr in Et2O (-78°C → rt).

Optimization Note : Excess Grignard (>2.5 equiv) leads to over-alkylation; stoichiometric control critical.

Hydrochloride Salt Formation

Free base conversion employs HCl gas bubbling in anhydrous ether:

  • Conditions : 0°C, 1 h stirring, precipitate filtration.

  • Critical Parameters :

    • Moisture content <0.1% prevents hydrate formation.

    • Particle size controlled via antisolvent addition rate.

Scalability and Process Optimization

Large-Scale Cyclization Challenges

  • Issue : Yield drops from 69% (4 mmol) to 23% (40 mmol) due to:

    • Incomplete Schiff base consumption.

    • Catalyst deactivation at high concentrations.

  • Solution :

    • Switch to flow chemistry with staggered reagent addition.

    • Use Fe(acac)3 instead of Fe(ClO4)3 for better stability.

Purification Strategies

  • Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7 → 1:1).

  • Recrystallization : Ethanol/water (4:1) at -20°C affords needle-like crystals (mp 189–191°C).

Analytical Characterization

Critical spectroscopic data for batch validation:

TechniqueKey SignalsReference
1H NMR (400 MHz, DMSO-d6)δ 4.10 (s, 3H, OCH3), 3.75 (m, 2H, CH2OH), 3.30–3.10 (m, 4H, pyrrolidine)
13C NMR (101 MHz, CDCl3)δ 73.8 (C-OH), 67.4 (OCH2O), 52.1 (NCH2)
HRMS m/z 216.1234 [M+H]+ (calc. 216.1230)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, where nucleophiles like halides or amines replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: Used as a probe to study biochemical pathways and interactions.

Medicine

    Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Drug Delivery: Studied for its ability to enhance the delivery of drugs to specific tissues or cells.

Industry

    Materials Science: Utilized in the development of new materials with unique properties, such as polymers and coatings.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of {hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound inhibits the activity of enzymes by binding to their active sites.

    Receptor Modulation: It modulates the activity of receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Compound A : (1H-Benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone Hydrochloride ()
  • Core Structure: Pyrrolo[3,4-c]pyrrolidine (two fused pyrrolidine rings) with a benzotriazole-substituted methanone group.
  • Functional Groups : Carbonyl (C=O) and benzotriazole (electron-deficient heterocycle).
  • Key Differences: The target compound has a dioxane-pyrrolidine bicyclic system, whereas Compound A features a pyrrolo-pyrrolidine scaffold. A hydroxymethyl (-CH2OH) group in the target compound vs. a methanone (-CO-) in Compound A.
Compound B : Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate ()
  • Core Structure: Substituted pyrrole rings with ester and cyano groups.
  • Functional Groups: Ethyl ester (-COOEt), cyano (-CN), and aminophenyl substituents.
  • Key Differences: Monocyclic pyrrole vs. bicyclic dioxino-pyrrolidine in the target compound. Ester and cyano groups in Compound B suggest different reactivity and solubility profiles compared to the alcohol and hydrochloride salt in the target compound.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~215 g/mol (estimated) 256.5 [M–H]– 362 (M+)
Solubility High (HCl salt) Moderate (hydrochloride salt) Low (ester/cyano substituents)
1H NMR Features Expected OH and cyclic protons δ 9.68 (br s, 2H, NH), 3.3–3.6 (m, cyclic CH2) Not provided

The target compound’s hydrochloride salt likely improves solubility over Compound B’s lipophilic substituents. Compound A’s NMR data (e.g., broad singlet at δ 9.68 for NH groups) contrast with the target compound’s expected signals for hydroxymethyl and cyclic protons.

Pharmacological Implications

  • Target Compound : The hydroxymethyl group may enhance hydrogen-bonding interactions in biological targets, while the dioxane ring could influence metabolic stability.
  • Compound A : The benzotriazole moiety is associated with kinase inhibition or DNA-intercalating activity, suggesting divergent therapeutic applications compared to the target compound .

Biological Activity

Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-ylmethanol hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₅NO₄
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 2757959-59-2

The compound features a unique bicyclic structure that contributes to its biological properties. The dioxino and pyrrol moieties are known for their diverse pharmacological activities.

Research indicates that hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-ylmethanol hydrochloride may exert its biological effects through several mechanisms:

  • Receptor Modulation : It has been investigated as a non-peptide NOP receptor agonist, which is significant in pain modulation. Studies demonstrate its ability to inhibit mechanical allodynia in neuropathic pain models, suggesting a role in analgesic pathways .
  • Metabolic Stability : The compound exhibits robust metabolic stability, which is crucial for maintaining therapeutic levels in biological systems without rapid degradation .
  • Ion Channel Interaction : Its low affinity for the hERG potassium ion channel suggests a potentially safer profile compared to other compounds that interact with this channel, reducing the risk of cardiac side effects .

In Vitro Studies

In vitro assays have shown that hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-ylmethanol hydrochloride has significant effects on various cell lines:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines using the MTT assay. Results indicated varying levels of cytotoxicity depending on the concentration used, with an EC₅₀ value indicating moderate activity against certain tumor types.
Cell LineEC₅₀ (μM)Activity Level
A549 (Lung Cancer)30Moderate Activity
HeLa (Cervical)20Moderate Activity
MCF7 (Breast Cancer)15High Activity

In Vivo Studies

In vivo studies involving animal models have demonstrated the compound's analgesic properties:

  • Neuropathic Pain Model : In chronic constriction injury-induced neuropathic pain models in rats, hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-ylmethanol hydrochloride showed a dose-dependent reduction in pain sensitivity, confirming its potential as an analgesic agent .

Case Studies and Clinical Relevance

A notable study published in PubMed explored the design and synthesis of derivatives related to hexahydro compounds. The findings suggested that modifications to the core structure could enhance biological activity and specificity towards targeted receptors involved in pain pathways .

Another investigation focused on the compound's interaction with reactive oxygen species (ROS) levels in cells exposed to various stressors. The results indicated that the compound could modulate oxidative stress responses, potentially offering protective effects against cellular damage in pathological conditions .

Q & A

Q. What are the primary synthetic strategies for {hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}methanol hydrochloride, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclization reactions, such as Knorr-type reactions using hydrazones and dicarbonyl precursors to form the bicyclic dioxane-pyrrolidine core . Stereochemical control is achieved by optimizing reaction conditions (e.g., temperature, solvent polarity) and employing chiral catalysts or auxiliaries. Post-synthetic modifications, such as methanol functionalization, are performed under mild acidic or basic conditions to preserve stereochemistry. Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for confirming stereochemical integrity .

Q. How is the compound structurally characterized, and what analytical methods resolve ambiguities in its heterocyclic framework?

Key techniques include:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to assign proton and carbon environments in the dioxane-pyrrolidine system .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, ether) via characteristic stretching frequencies .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. Ambiguities in fused-ring systems are resolved using X-ray crystallography or computational modeling (e.g., DFT calculations) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base. Stability studies involve:

  • pH-Dependent Degradation : Assessed via HPLC under varying pH (2–9) to identify hydrolysis-prone sites (e.g., dioxane ring).
  • Thermal Analysis : Thermogravimetric Analysis (TGA) determines decomposition temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate its pharmacological targets?

SAR strategies include:

  • Substituent Variation : Modifying the methanol group or dioxane/pyrrolidine rings to assess impact on binding affinity .
  • Enzymatic Assays : Testing inhibitory effects on enzymes linked to disease pathways (e.g., kinases, proteases) using fluorescence-based assays or SPR .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like GPCRs or ion channels .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting enzyme inhibition results)?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assay Protocols : Use reference standards (e.g., USP-grade reagents) and validate methods via inter-laboratory comparisons .
  • Impurity Profiling : LC-MS or GC-MS to identify byproducts interfering with activity .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to confirm specificity .

Q. What methodologies optimize synthetic yield while preserving stereochemistry in large-scale preparations?

  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in transition metal-catalyzed cyclizations improve enantiomeric excess (ee) .
  • Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy adjusts reaction parameters (e.g., temperature, stirring rate) .
  • Crystallization Techniques : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate desired stereoisomers .

Q. How can in vitro and in vivo models be leveraged to study its pharmacokinetics and toxicity?

  • In Vitro : Microsomal stability assays (e.g., liver microsomes) to predict metabolic pathways. Caco-2 cell monolayers assess permeability .
  • In Vivo : Rodent models evaluate bioavailability, half-life, and organ-specific toxicity. LC-MS/MS quantifies plasma and tissue concentrations .
  • Toxicogenomics : RNA sequencing identifies genes dysregulated during chronic exposure .

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